AS703988
Description
AS703988 (also designated MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to MEK1/2, this compound blocks downstream activation of extracellular signal-regulated kinases (ERK1/2), thereby inhibiting tumor cell proliferation and survival.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Appearance |
Solid powder |
Synonyms |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Comparison: MEK Inhibitors
However, compounds listed alongside this compound in clinical pipelines (e.g., Ruxolitinib, Brigatinib) target distinct kinases but share antineoplastic applications (Table 1).
Table 1: Functional Comparison with Kinase Inhibitors
| Compound | Target Kinase | Molecular Weight (g/mol) | Key Indications | Clinical Stage |
|---|---|---|---|---|
| This compound | MEK1/2 | Not reported | Solid tumors, RAS mutants | Preclinical/Phase I |
| Ruxolitinib (INCB18424) | JAK1/2 | 306.37 | Myelofibrosis, GVHD | FDA-approved |
| Brigatinib (AP26113) | ALK, ROS1 | 584.05 | ALK+ NSCLC | FDA-approved |
| Encorafenib (LGX818) | BRAF V600E | 540.24 | BRAF-mutant melanoma | FDA-approved |
Structural Comparison: Pyrazole and Heterocyclic Derivatives
Compounds like Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 96799-02-9) and 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile share structural motifs that enhance kinase binding (Table 2) .
Table 2: Structural Analogs with Pyrazole Moieties
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|
| This compound | Not reported | Not reported | High aqueous | MEK1/2 inhibition |
| Methyl 5-amino-1H-pyrazole-3-carboxylate (96799-02-9) | C₇H₇N₃O₂ | 149.15 | 0.199 | High GI absorption, BBB permeable |
| 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | C₁₆H₁₂N₄O | 276.29 | 0.072 | Non-CYP inhibitor |
Efficacy and Selectivity
This compound demonstrates nanomolar potency against MEK1/2 (IC₅₀ < 10 nM) with minimal off-target effects on other kinases, a critical advantage over pan-kinase inhibitors like Cabozantinib (Table 1) . In contrast, Ruxolitinib, a JAK1/2 inhibitor, shows efficacy in inflammatory conditions but lacks activity in RAS-driven cancers .
Critical Analysis and Limitations
- Data Gaps : Molecular weight and exact structure of this compound are unreported, limiting direct structural comparisons.
- Opportunities : Structural analogs (e.g., CAS 340736-76-7) with trifluoromethyl groups may offer insights into improving this compound’s pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
